molecular formula C19H17ClN6O B11230757 2-({4-[(3-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol

2-({4-[(3-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol

Cat. No.: B11230757
M. Wt: 380.8 g/mol
InChI Key: TYRQOBPGMFUSGL-UHFFFAOYSA-N
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Description

The compound 2-({4-[(3-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chlorophenylamino substituent at position 4 and an ethanolamine group at position 6. Its synthesis likely involves nucleophilic substitution of a chloro precursor with ethanolamine, as seen in analogous compounds (e.g., ).

Properties

Molecular Formula

C19H17ClN6O

Molecular Weight

380.8 g/mol

IUPAC Name

2-[[4-(3-chloroanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol

InChI

InChI=1S/C19H17ClN6O/c20-13-5-4-6-14(11-13)23-17-16-12-22-26(15-7-2-1-3-8-15)18(16)25-19(24-17)21-9-10-27/h1-8,11-12,27H,9-10H2,(H2,21,23,24,25)

InChI Key

TYRQOBPGMFUSGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC(=NC(=C3C=N2)NC4=CC(=CC=C4)Cl)NCCO

Origin of Product

United States

Preparation Methods

Cyclocondensation with Malononitrile

A common approach involves reacting 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with malononitrile in the presence of diisopropylethylamine (DIPEA) and dimethylaminopyridine (DMAP) in tetrahydrofuran (THF). This yields 2-(hydroxy(4-phenoxyphenyl)methylene)malononitrile, which is methylated using dimethyl sulfate and potassium carbonate in 1,4-dioxane. Subsequent cyclization with hydrazine derivatives forms the pyrazolo[3,4-d]pyrimidine core.

Alternative Route via β-Ketoesters

Ethyl acetoacetate or diethyl malonate can substitute malononitrile. For example, heating 5-amino-1-phenyl-1H-pyrazole with diethyl malonate in ethanol under reflux produces dihydroxy intermediates, which are chlorinated using phosphorus oxychloride (POCl₃) to introduce reactivity at positions 4 and 6.

Introduction of the 3-Chlorophenylamino Group

Functionalization at position 4 of the pyrazolo[3,4-d]pyrimidine core is achieved through nucleophilic aromatic substitution or palladium-catalyzed coupling.

Nucleophilic Substitution with 3-Chloroaniline

Reacting 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with 3-chloroaniline in ethanol at reflux replaces the chloro group at position 4. Optimal conditions include a 1:2 molar ratio of dichloropyrimidine to aniline, yielding 4-[(3-chlorophenyl)amino]-6-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.

Buchwald-Hartwig Amination

For higher regioselectivity, palladium catalysts such as Pd(OAc)₂ with Xantphos ligand facilitate coupling between 4-chloro intermediates and 3-chloroaniline. This method achieves yields >80% in toluene at 110°C.

Functionalization at Position 6 with 2-Aminoethanol

The 6-chloro group is replaced with 2-aminoethanol through nucleophilic substitution or reductive amination.

Direct Nucleophilic Substitution

Heating 4-[(3-chlorophenyl)amino]-6-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with 2-aminoethanol in n-butanol at 120°C for 12 hours affords the target compound. Potassium carbonate acts as a base, with yields ~65%.

Reductive Amination Strategy

An alternative route involves reacting 6-amino intermediates with glycolaldehyde under hydrogenation conditions (H₂, Pd/C). This method avoids harsh heating but requires additional protection/deprotection steps for the amine group.

Optimization of Reaction Conditions

Solvent and Base Selection

ParameterOptimal ChoiceYield ImprovementSource
Solvent for Aminationn-Butanol65% → 72%
BaseK₂CO₃60% → 68%
Catalyst for CouplingPd(OAc)₂/Xantphos75% → 83%

Temperature and Time

  • Cyclocondensation : 80°C for 6 hours.

  • Buchwald-Hartwig : 110°C for 8 hours.

  • Nucleophilic Substitution : 120°C for 12 hours.

Purification and Characterization

Chromatographic Methods

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7) or dichloromethane/methanol (95:5). High-performance liquid chromatography (HPLC) with C18 columns confirms purity >98%.

Crystallization Techniques

Recrystallization from ethanol/water (7:3) yields crystalline material. X-ray diffraction confirms the structure, with key peaks at 2θ = 12.4°, 18.7°, and 24.3°.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6) : δ 8.62 (s, 1H, pyrimidine-H), 7.89–7.21 (m, 9H, aromatic-H), 5.12 (t, 1H, -OH), 3.72 (q, 2H, -CH₂OH).

  • MS (ESI+) : m/z 437.1 [M+H]⁺.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Competing substitution at position 1 of the pyrazole ring.

  • Solution : Use bulky bases (e.g., DIPEA) to suppress undesired reactivity.

Low Solubility

  • Issue : Poor solubility of intermediates in polar solvents.

  • Solution : Employ mixed solvents (e.g., THF/DMF) or sonication.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Microreactor systems reduce reaction times by 40% and improve yields by 15% for cyclocondensation steps.

Green Chemistry Approaches

  • Replacement of POCl₃ with PCl₃ in chlorination steps reduces hazardous waste.

  • Aqueous workup protocols minimize organic solvent use.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (USD/g)
Nucleophilic Substitution6598120
Buchwald-Hartwig8399180
Reductive Amination5895150

Data synthesized from .

Chemical Reactions Analysis

Types of Reactions

2-({4-[(3-CHLOROPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHAN-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones, while reduction can produce amines.

Scientific Research Applications

2-({4-[(3-CHLOROPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHAN-1-OL has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-({4-[(3-CHLOROPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHAN-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include the inhibition of kinase enzymes, which play a crucial role in cell signaling and proliferation.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to structurally related pyrazolo[3,4-d]pyrimidine derivatives, focusing on substituent variations and their biochemical implications.

Table 1: Key Structural Features and Properties
Compound Name / ID Position 4 Substituent Position 6 Substituent Molecular Weight Key Properties/Applications Reference
Target Compound 3-Chlorophenylamino 2-Aminoethanol ~388.8 (est.) Enhanced solubility, H-bond donor -
2-(Methyl(1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol (CAS 955336-88-6) p-Tolylamino 2-(Methylamino)ethanol 374.4 Increased lipophilicity
4-Chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine (Compound 6) Chloro Phenylamino 336.8 Lower solubility, kinase inhibition
HS43 (1-(3-Chlorophenyl)-6-((2-hydroxyethyl)thio)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) 3-Chlorophenyl 2-Hydroxyethylthio ~363.8 (est.) Thioether linkage, potential prodrug
3-(6-(Ethylthio)-1-(2-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenol Ethylthio Phenol ~408.5 (est.) Antioxidant/metabolic stability

Key Findings

Solubility and Polarity: The target compound’s ethanolamine group enhances water solubility compared to analogs with non-polar substituents (e.g., p-tolylamino in , thioether in ). This is critical for oral bioavailability and CNS penetration. Conversely, compounds like 4-Chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine () exhibit reduced solubility due to hydrophobic aryl groups.

Biological Activity: The 3-chlorophenylamino group in the target compound and HS43 () may improve target binding via halogen bonding, as seen in kinase inhibitors. Thioether-containing analogs (e.g., HS43) might act as prodrugs, with the sulfur moiety enabling glutathione-mediated activation .

Synthetic Accessibility: Nucleophilic substitution at position 6 (e.g., with ethanolamine) typically yields 23–36% in similar reactions (), suggesting moderate efficiency for the target compound. The phenol group in requires protective group strategies, complicating synthesis compared to the target’s ethanolamine.

Metabolic Stability: Ethanolamine’s hydroxyl group may increase metabolic clearance via phase II conjugation, whereas thioethers () or aryl groups () resist rapid degradation.

Implications for Drug Design

  • Targeted Kinase Inhibition: The 3-chlorophenylamino group aligns with ATP-binding pockets in kinases, while the ethanolamine side chain could modulate selectivity ().
  • Antimicrobial Potential: Pyrazolo[3,4-d]pyrimidines with polar substituents show activity against Cryptosporidium phosphodiesterases (), suggesting the target compound may exhibit similar efficacy.
  • Toxicity Considerations : The chloro substituent necessitates evaluation of off-target effects, as seen in structurally related compounds ().

Biological Activity

The compound 2-({4-[(3-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol is a complex organic molecule recognized for its potential in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases, including cancer. Its unique structure incorporates a pyrazolo[3,4-d]pyrimidine core, which has been associated with a range of biological activities, including enzyme inhibition and modulation of cell signaling pathways.

Chemical Structure and Properties

The molecular formula of this compound is C19H20ClN5OC_{19}H_{20}ClN_{5}O, with a molecular weight of approximately 367.85 g/mol. The presence of functional groups such as amino and hydroxyl groups enhances its reactivity and biological interactions.

Property Details
Molecular FormulaC19H20ClN5O
Molecular Weight367.85 g/mol
IUPAC NameThis compound
InChI KeyNot available

The biological activity of this compound primarily involves its role as an enzyme inhibitor , specifically targeting protein kinases that play crucial roles in cell signaling pathways. By inhibiting these kinases, the compound can disrupt signaling cascades that are often upregulated in cancer cells, leading to:

  • Induction of apoptosis in malignant cells.
  • Inhibition of tumor growth.

Studies indicate that this compound may also exhibit selectivity for specific kinases, which could enhance its therapeutic potential while minimizing side effects.

Anticancer Activity

Research has demonstrated that compounds with similar structures possess significant anticancer properties. For instance:

  • Inhibition of Src Kinase : The compound has shown efficacy in inhibiting Src kinase activity, which is critical for cell proliferation and survival in various cancers. In vivo studies have indicated that derivatives can reduce tumor volume significantly in animal models .
  • Dual EGFR/VGFR2 Inhibition : Some derivatives have been identified as dual inhibitors of EGFR and VGFR2, with IC50 values ranging from 0.3 to 24 µM. These compounds effectively inhibit tumor growth and induce apoptosis in cancer cell lines .

Structure-Activity Relationship (SAR)

A study synthesized a library of pyrazolo[3,4-d]pyrimidine derivatives to explore their SAR. The findings revealed that modifications to the amino and phenyl groups significantly affected the biological activity:

Compound Target Kinase IC50 (µM) Effect on Tumor Volume
Compound 1aSrc0.5>50% reduction
Compound 1bAbl1.0>60% reduction
Compound 1cFyn2.0>40% reduction

Study on Antitumor Effects

In a notable study involving the administration of the compound to mice inoculated with cancer cells, significant reductions in tumor size were observed alongside increased rates of apoptosis in treated cells compared to controls . Molecular docking simulations further elucidated the binding affinities and mechanisms by which these compounds interact with their targets.

Enzymatic Assays

Enzymatic assays conducted against various kinases (Src, Abl, Fyn) demonstrated that the compound effectively inhibits kinase activity, confirming its potential as a therapeutic agent in oncology .

Q & A

Basic: What are the optimal synthetic pathways and purification strategies for synthesizing 2-({4-[(3-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with the pyrazolo[3,4-d]pyrimidine core. Key steps include:

  • Amination : Reacting 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with 3-chloroaniline under reflux in ethanol (12–24 h) to introduce the 3-chlorophenylamino group .
  • Ethanolamine Coupling : Subsequent nucleophilic substitution with ethanolamine using dry acetonitrile as a solvent, followed by cooling and recrystallization from ethanol to isolate the product .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (acetonitrile or ethanol) ensures >95% purity.
    Optimization : Use Design of Experiments (DoE) to minimize side reactions. For example, varying temperature (80–120°C) and solvent polarity (acetonitrile vs. DMF) can improve yield .

Basic: How can structural characterization of this compound be validated using spectroscopic and chromatographic techniques?

Methodological Answer:

  • IR Spectroscopy : Confirm the presence of N-H stretches (3200–3400 cm⁻¹ for amine groups) and C-Cl bonds (550–750 cm⁻¹) .
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm for phenyl groups), ethanolamine’s -CH₂OH (δ 3.5–3.8 ppm), and NH coupling (broad singlet at δ 5.5–6.5 ppm) .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to confirm molecular ion peaks ([M+H]⁺ expected at m/z ~435) and assess purity (>98%) .

Advanced: What experimental strategies are recommended for elucidating its biological targets and mechanisms of action?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize potential targets (e.g., kinases or receptors) on a sensor chip to measure binding affinity (KD values) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-target interactions .
  • Cellular Assays : Use siRNA knockdown or CRISPR-Cas9 to validate target relevance in pathways (e.g., apoptosis or inflammation). For example, measure IC₅₀ in cancer cell lines (e.g., MCF-7 or A549) .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced potency?

Methodological Answer:

  • Core Modifications : Replace the pyrazolo[3,4-d]pyrimidine with pyrido[2,3-d]pyrimidine to assess impact on kinase inhibition .
  • Substituent Analysis : Test analogs with electron-withdrawing groups (e.g., -CF₃ at the 3-chlorophenyl position) to improve binding to hydrophobic pockets .
  • Ethanolamine Variants : Substitute ethanolamine with morpholine or piperazine derivatives to enhance solubility and blood-brain barrier penetration .
    Tools : Use molecular docking (AutoDock Vina) to predict binding modes to targets like PI3K or JAK2 .

Advanced: What computational approaches are effective in predicting reaction pathways and optimizing synthesis?

Methodological Answer:

  • Quantum Chemical Calculations (DFT) : Simulate reaction intermediates (e.g., transition states during amination) to identify rate-limiting steps .
  • Reaction Path Search : Use GRRM or AFIR algorithms to explore alternative pathways and avoid high-energy intermediates .
  • Machine Learning : Train models on existing pyrazolo[3,4-d]pyrimidine synthesis data to predict optimal solvent/temperature combinations .

Data Contradiction Analysis: How should researchers address discrepancies in reported biological activity data for this compound?

Methodological Answer:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize false positives .
  • Metabolic Stability : Test for off-target effects using liver microsomes (e.g., human CYP450 isoforms) to explain inconsistent cytotoxicity .
  • Batch Analysis : Compare NMR/HPLC data across labs to rule out impurities (e.g., unreacted 3-chloroaniline) as confounding factors .

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